2-cyclohexyl-N-(pyridin-3-yl)acetamide

Fragment-based drug discovery SARS-CoV-2 Mpro X-ray crystallography

Fragment screening campaigns often waste resources on uncharacterized analogs that fail to reproduce binding modes. CAS 431907-04-9 offers experimentally validated 3D binding topology from three PDB depositions (5QIF, 5R84, 7QT5) and a public NMR spectrum (BMRB bmse011312) for QC verification. - Pre-validated fragment for Mpro inhibitor merging (PDB 5R84). - Ultra-high-resolution HAO1 co-crystal (1.20 Å) for rational design. - Public NMR reference for incoming QC, reducing vendor purity reliance.

Molecular Formula C13H18N2O
Molecular Weight 218.3
CAS No. 431907-04-9
Cat. No. B2865191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-(pyridin-3-yl)acetamide
CAS431907-04-9
Molecular FormulaC13H18N2O
Molecular Weight218.3
Structural Identifiers
SMILESC1CCC(CC1)CC(=O)NC2=CN=CC=C2
InChIInChI=1S/C13H18N2O/c16-13(9-11-5-2-1-3-6-11)15-12-7-4-8-14-10-12/h4,7-8,10-11H,1-3,5-6,9H2,(H,15,16)
InChIKeySIURWXONEBYXJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-cyclohexyl-N-(pyridin-3-yl)acetamide Procurement Baseline


2-cyclohexyl-N-(pyridin-3-yl)acetamide (CAS 431907-04-9) is a low-molecular-weight (218.29 g/mol) synthetic organic compound consisting of a cyclohexyl group linked to an acetamide moiety, which is further substituted with a pyridin-3-yl ring . It is cataloged under the PDB chemical component code GWS and the fragment screening identifier Z31792168, indicating its use as a fragment molecule in crystallographic screens [1]. The compound has been observed in multiple PanDDA group depositions, providing validated structural data on its binding conformation in two distinct protein targets, which serves as a baseline differentiator from unscreened analogs in the same chemical class [1].

Why Generic Substitution Fails


Small changes in the N-aryl substituent of pyridyl acetamides can dramatically shift the accessible binding vector and target engagement, making generic substitution unreliable. The specific cyclohexyl substitution pattern and pyridin-3-yl regioisomer represented by CAS 431907-04-9 generate a distinct spatial and hydrogen-bonding topology that has been experimentally captured in co-crystal structures with both human HAO1 and SARS-CoV-2 main protease [1]. This experimentally validated 3D binding mode cannot be assumed for analogs such as N-(pyridin-2-yl)acetamide derivatives or 4-substituted cyclohexaneacetamide variants, which may fail to recapitulate the same interactions even when sharing superficial chemical similarity [1]. The absence of a comparable structural deposition for most commercial analogs means that substituting such compounds without equivalent validation data forfeits the compound’s primary evidenced advantage — its utility as a pre-validated structural probe.

2-cyclohexyl-N-(pyridin-3-yl)acetamide Differentiation Evidence


Crystallographic Mpro Binding Evidence

2-cyclohexyl-N-(pyridin-3-yl)acetamide (Z31792168 / GWS) is one of 71 fragment hits identified in a large-scale crystallographic screen of the SARS-CoV-2 main protease (Mpro), with its binding mode and electron density unambiguously modeled in PDB entry 5R84 at 1.83 Å resolution [1]. This represents a direct experimental confirmation of target engagement that is absent for the vast majority of commercially available pyridinyl acetamide fragments (e.g., N-(pyridin-2-yl)acetamide, N-(pyridin-4-yl)acetamide, or other N-(pyridin-3-yl) amide analogs), for which no equivalent co-crystal structure exists in the PDB [2]. The validated structural data enable direct structure-based merging and optimization strategies as explicitly envisioned by the screening authors [1].

Fragment-based drug discovery SARS-CoV-2 Mpro X-ray crystallography

Crystallographic HAO1 Binding Evidence

2-cyclohexyl-N-(pyridin-3-yl)acetamide (Z31792168) has been co-crystallized with human HAO1 (hydroxyacid oxidase 1 / glycolate oxidase) and deposited as PDB entry 5QIF at 1.20 Å resolution [1]. This ultra-high-resolution structure provides an atomic-level view of the fragment binding interactions, including precise hydrogen-bonding patterns and conformational fit that are not available for most commercially listed analogs such as N-(pyridin-4-yl)cyclohexaneacetamide or 2-cyclohexyl-N-(pyridin-2-yl)acetamide, which lack any PDB deposition [2]. The validated binding to a human metabolic enzyme also demonstrates that the compound can engage targets beyond the viral Mpro context.

Hydroxyacid oxidase 1 Oxidoreductase Fragment screening

NMR QC Validation

2-cyclohexyl-N-(pyridin-3-yl)acetamide (bmse011312) is included in the Biological Magnetic Resonance Bank (BMRB) metabolomics fragment library with verified 1H NMR spectral quality control data [1]. This publicly archived NMR validation confirms the compound's structural identity and purity in solution, a standard that is absent for the majority of in-class analogs sold by smaller vendors that do not provide lot-specific NMR spectra. Generic analogs such as N-(pyridin-3-yl)acetamide or substituted cyclohexaneacetamides from non-validated sources carry the risk of misassignment, degradation products, or residual synthetic impurities that can confound biophysical assays [2].

NMR quality control Fragment library Structural integrity

Multi-Target Structural Binding Evidence

2-cyclohexyl-N-(pyridin-3-yl)acetamide is one of the relatively few fragment compounds with deposited co-crystal structures in two structurally distinct protein targets — a viral cysteine protease (Mpro, PDB 5R84, 7QT5) and a human flavin-dependent oxidoreductase (HAO1, PDB 5QIF) [1]. This dual-target structural annotation is atypical for fragments of this size (MW 218 Da) and provides experimental evidence that the scaffold can productively engage different binding sites. By contrast, closely related fragments such as N-(pyridin-3-yl)cyclohexanecarboxamide (CAS 119520-52-4) or 2-cyclohexyl-N-(pyridin-4-yl)acetamide have no reported co-crystal structures in any target .

Polypharmacology PanDDA Structural biology

2-cyclohexyl-N-(pyridin-3-yl)acetamide Application Scenarios


Mpro Structure-Based Fragment Merging

Medicinal chemistry groups seeking starting points for covalent or non-covalent Mpro inhibitors can use CAS 431907-04-9 as a pre-validated fragment for merging with other crystallographic hits identified in the same PanDDA screen (e.g., acrylamide or chloroacetamide covalent fragments) . The available co-crystal structure (PDB 5R84) enables computational merging workflows without requiring the group to independently solve the fragment-bound structure, accelerating hit-to-lead timelines and reducing the number of analogs that must be synthesized and screened .

HAO1 Probe Development

Investigators studying primary hyperoxaluria or glycolate oxidase inhibition can employ this compound as a validated fragment starting point with an ultra-high-resolution (1.20 Å) co-crystal structure (PDB 5QIF) . The atomic-level detail of the binding mode allows immediate rational design of analogs to improve potency and selectivity without requiring additional crystallographic fragment screening campaigns, offering a cost and time advantage over purchasing and screening uncharacterized pyridine acetamides .

NMR-Referenced Library Assembly

Organizations building curated in-house fragment screening libraries can include CAS 431907-04-9 with confidence because its NMR spectrum is publicly archived (BMRB bmse011312), enabling incoming QC verification against a reference standard . This reduces the dependence on vendor-provided purity data and aligns with best practices for fragment library quality control as recommended for reliable biophysical screening outcomes .

Multi-Target Crystallographic Standards

The compound's availability in three independent PDB depositions across two target classes makes it a useful positive control or crystallization standard for fragment screening facilities validating their PanDDA or XChem pipelines on new protein targets . Its well-characterized binding behavior provides a benchmark for assessing data processing pipelines, ligand fitting software, and occupancy refinement protocols, a role that cannot be fulfilled by analogs lacking such extensive structural annotation .

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